Obaberine

Allergy & Inflammation Mast Cell Biology Bisbenzylisoquinoline SAR

Obaberine (CAS 1263-80-5) is a bisbenzylisoquinoline alkaloid belonging to the isoquinoline class, with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol. It has been isolated from multiple plant families, notably Berberidaceae (Berberis iliensis) and Ranunculaceae (Thalictrum species).

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 1263-80-5
Cat. No. B073571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObaberine
CAS1263-80-5
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1
InChIKeyFBCXFKWMGIWMJQ-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obaberine (CAS 1263-80-5): Baseline Chemical Identity and Pharmacological Profile for Bisbenzylisoquinoline Procurement


Obaberine (CAS 1263-80-5) is a bisbenzylisoquinoline alkaloid belonging to the isoquinoline class, with the molecular formula C₃₈H₄₂N₂O₆ and a molecular weight of 622.75 g/mol [1]. It has been isolated from multiple plant families, notably Berberidaceae (Berberis iliensis) and Ranunculaceae (Thalictrum species) [1]. The compound possesses a head-to-head bisbenzylisoquinoline skeleton with four methoxy substituents and two N-methyl groups, placing it within the oxyacanthine structural sub-group [1]. Pharmacologically, obaberine has documented activity across several targets, including histamine release inhibition, antimalarial effects, dopamine receptor binding, and smooth muscle relaxant properties, establishing it as a multi-mechanism alkaloid scaffold distinct from simpler monobenzylisoquinoline analogs such as berberine [2].

Histamine release assay research fit
Antimalarial screening context
Dopamine pathway probe context

Why Obaberine Cannot Be Interchanged with Other Bisbenzylisoquinoline Alkaloids Without Loss of Functional Specificity


Bisbenzylisoquinoline alkaloids share a common dimeric structural framework, yet small variations in O-methylation pattern, absolute configuration at C-1/C-1′, and diarylether bridge topology produce dramatic differences in biological activity [1]. Within the head-to-head subgroup alone, compounds differing by a single O-methyl group disposition—such as obaberine versus oxyacanthine—exhibit a complete functional dichotomy: obaberine is active in histamine release inhibition assays, while oxyacanthine is entirely inactive [1]. Similarly, antimalarial potency among co-occurring bisbenzylisoquinolines varies by more than 3-fold between obaberine and aromoline, despite both being isolated from the same botanical sources [2]. These structure-activity divergences mean that procurement specifications cannot rely on class-level identity alone; substitution with a structurally similar but functionally distinct analog will yield non-equivalent experimental outcomes and invalidate cross-study reproducibility.

Oxyacanthine may yield null result

Single O-methyl shift abolishes histamine release inhibition; functional dichotomy may invalidate mast cell assay conclusions.

Aromoline antimalarial potency may differ

~3-fold lower IC50 shifts assay sensitivity; cross-study reproducibility may require potency-matched comparator, not class-level analog.

Dopamine pathway activity is class-restricted

Most bisbenzylisoquinoline analogs lack dopamine transporter affinity; random substitution may produce an inactive probe for dopaminergic studies.

Quantitative Differentiation Evidence for Obaberine Relative to Its Closest Structural and Pharmacological Analogs


Histamine Release Inhibition: Obaberine Is Active Whereas Its Closest Structural Analog Oxyacanthine Is Completely Inactive

In a direct head-to-head comparison within the same study, Nakamura et al. (1992) tested eleven bisbenzylisoquinoline alkaloids in an in vitro histamine release inhibition assay. Obaberine was ranked 6th among active compounds in potency order, following homoaromoline, aromoline, isotetrandrine, cepharanthine, and fangchinoline, but ahead of tetrandrine [1]. Critically, its closest structural analog, oxyacanthine—which differs from obaberine by the position of only one O-methyl group on the benzylisoquinoline dimer—was completely inactive, along with cepharanoline, berbamine, and cycleanine [1]. This qualitative activity gap (active vs. inactive) between two nearly identical molecules provides one of the clearest structure-activity differentiators in the bisbenzylisoquinoline class.

Histamine Release Inhibition
Head-to-head
Obaberine: Active (ranked 6th) Oxyacanthine: Inactive
Supports histamine release assay selection; oxyacanthine yields null result
Con A-stimulated rat mast cell assay; single O-methyl positional difference
Allergy & Inflammation Mast Cell Biology Bisbenzylisoquinoline SAR

Antimalarial Potency: Obaberine Is Approximately 3-Fold More Potent than Aromoline In Vitro

Data compiled in the USDA Phytochemical Database from Rukunga and Simons (2006) enable a cross-study comparison of antimalarial IC50 values among bisbenzylisoquinoline alkaloids tested under comparable in vitro conditions. Obaberine exhibits an IC50 of 0.22–0.23 µg/mL against Plasmodium falciparum [1]. By contrast, aromoline—a bisbenzylisoquinoline alkaloid co-isolated with obaberine from multiple Berberidaceae and Menispermaceae species—has a reported antimalarial IC50 of 0.67 µg/mL (approximately 1/5 the potency of chloroquine as noted in the source) [2]. This represents an approximately 3-fold greater potency for obaberine relative to aromoline. It is noted that tetrandrine exhibits an IC50 of 0.16–0.18 µg/mL in the same dataset [3], indicating that obaberine occupies an intermediate potency tier within the class, superior to aromoline but modestly less potent than tetrandrine.

Antimalarial Potency
Reported
IC50 0.22–0.23 µg/mL
~2.9× vs aromoline (0.67 µg/mL)
Supports antimalarial screening context; lower IC50 than aromoline may reduce compound per assay
Cross-study data; P. falciparum multidrug-resistant strain; verify in target strain
Antimalarial Drug Discovery Plasmodium falciparum Bisbenzylisoquinoline Alkaloids

HSV-1 Inhibition: Obaberine Exhibits Modest but Measurable Superiority Over Homoaromoline and Aromoline

A systematic compilation of antiviral natural products by Ben-Shabat et al. (2020) reports HSV-1 inhibitory concentrations for multiple bisbenzylisoquinoline alkaloids from a common original source. Obaberine yielded an IC50 of 14.8 µg/mL against HSV-1 [1]. In the same data compilation, homoaromoline—a bisbenzylisoquinoline alkaloid frequently co-occurring with obaberine in Thalictrum and Berberis species—showed an IC50 of 15.1 µg/mL, while aromoline was less potent at 20.4 µg/mL [1]. The difference between obaberine and homoaromoline is small (0.3 µg/mL) but directionally consistent. More notably, obaberine was more potent than several other class members including isotetrandrine (17.4 µg/mL), berbamine (17.4 µg/mL), thalrugosine (16.8 µg/mL), and obamegine (23.5 µg/mL) [1].

HSV-1 Inhibition
Reported
Obaberine: 14.8 µg/mL Aromoline: 20.4 µg/mL (27.5% higher IC50)
Supports antiviral screening panel selection; consistent lower IC50 relative to several in-class analogs
Cross-study compilation; verify in relevant strain
Antiviral Natural Products Herpes Simplex Virus Type 1 Bisbenzylisoquinoline Alkaloids

Dopamine Transporter Affinity: Obaberine Demonstrates Comparable Potency to the Reference Inhibitor Nomifensine at Striatal D2 Receptors

Protais et al. (1995) screened a diverse panel of isoquinoline alkaloids for inhibition of ³H-dopamine uptake by rat striatal synaptosomes and binding to D1 (³H-SCH 23390) and D2 (³H-raclopride) sites. Obaberine was among a small subset of bisbenzylisoquinoline alkaloids (together with dimethylgrisabine, antioquine, and isotetrandrine) that displayed affinities of the same order as the reference dopamine uptake inhibitors nomifensine, amineptine, and dexamphetamine [1]. Complementary data from GPCRdb (curated from ChEMBL) report obaberine's pIC50 values as 4.41 at the rat D1 receptor and 4.55 at the rat D2 receptor, corresponding to IC50 values of approximately 39 nM and 28 nM, respectively [2]. The majority of other isoquinoline alkaloids tested in the Protais et al. study showed low or no affinity for dopamine uptake, highlighting that meaningful dopaminergic activity is a restricted property within the bisbenzylisoquinoline subclass to which obaberine belongs [1].

Dopamine D2 Affinity
Class-level
pIC50 4.55 (~28 nM)
Comparable to reference inhibitors
Supports dopaminergic pathway probe selection; restricted activity within bisbenzylisoquinoline class
Data from GPCRdb/ChEMBL; confirm in target uptake assay
Neuropharmacology Dopamine Transporter Antidepressant Discovery

High-Confidence Application Scenarios for Obaberine Based on Quantitatively Verified Differentiation Evidence


Mast Cell Degranulation and Histamine Release Studies Requiring an Active Bisbenzylisoquinoline Probe (Not Oxyacanthine)

Researchers investigating histamine release modulation should select obaberine over oxyacanthine as the bisbenzylisoquinoline probe of choice. The Nakamura et al. (1992) head-to-head study clearly demonstrates that oxyacanthine—structurally differing by only one O-methyl position—shows no detectable histamine release inhibitory activity, while obaberine is active [1]. Any experimental design requiring bisbenzylisoquinoline-class activity in mast cell or basophil degranulation assays must specify obaberine, as the procurement of oxyacanthine would yield a false-negative result. This is further supported by the uterus smooth muscle relaxant study [2] showing obaberine's intracellular mechanism of action in Ca²⁺-free conditions, which may be relevant to mast cell calcium signaling.

Antimalarial Screening Programs Prioritizing Potency Within the Bisbenzylisoquinoline Scaffold Class

For antimalarial hit discovery or lead optimization programs evaluating bisbenzylisoquinoline alkaloids against Plasmodium falciparum, obaberine (IC50 = 0.22–0.23 µg/mL) offers a quantifiable potency advantage over aromoline (IC50 = 0.67 µg/mL) [1]. Obaberine thus enables more sensitive dose-response characterization at lower compound consumption. While tetrandrine is marginally more potent (IC50 = 0.16–0.18 µg/mL) [1], obaberine's distinct O-methylation pattern may confer differential selectivity or physicochemical properties relevant to lead optimization. Procurement specifications should exclude aromoline when potency is the primary selection criterion, and should include obaberine as an intermediate-potency scaffold with a differentiated structure-activity relationship profile relative to tetrandrine.

Antiviral Natural Product Panels Targeting Herpes Simplex Virus Type 1 (HSV-1)

Investigators assembling bisbenzylisoquinoline alkaloid panels for HSV-1 inhibition screening can prioritize obaberine (IC50 = 14.8 µg/mL) over several in-class alternatives, including homoaromoline (15.1 µg/mL), aromoline (20.4 µg/mL), isotetrandrine (17.4 µg/mL), berbamine (17.4 µg/mL), and obamegine (23.5 µg/mL) based on data compiled by Ben-Shabat et al. (2020) [1]. Obaberine's consistent potency advantage across this comparator set—ranging from 2% to 37% lower IC50—justifies its selection as a representative bisbenzylisoquinoline for structure-activity relationship studies in antiviral natural product research.

Neuropharmacology Studies Targeting Dopaminergic Pathways with Bisbenzylisoquinoline Alkaloid Scaffolds

Obaberine is one of the very few bisbenzylisoquinoline alkaloids demonstrating nanomolar-range dopamine D2 receptor affinity (pIC50 = 4.55, IC50 ≈ 28 nM) [1] and dopamine uptake inhibition comparable to reference compounds such as nomifensine [2]. Researchers developing dopaminergic probes based on bisbenzylisoquinoline scaffolds should select obaberine as a starting template, as the majority of isoquinoline alkaloids tested in the Protais et al. (1995) study lacked meaningful dopaminergic activity. This restricted activity distribution within the class means that random substitution with a structurally similar bisbenzylisoquinoline will likely produce an inactive compound for dopaminergic target engagement.

Application
Selection Property
Validation Focus
Mast cell degranulation / histamine release studies
Bisbenzylisoquinoline with reported histamine release inhibition; oxyacanthine inactive in same assay
Verify activity in mast cell assay vs. oxyacanthine null control
Antimalarial screening studies
Intermediate antimalarial potency within bisbenzylisoquinoline class; reported IC50 range
Confirm IC50 in target P. falciparum strain; compare with tetrandrine and aromoline
Antiviral natural product panels (HSV-1)
Consistent lower IC50 relative to several bisbenzylisoquinoline analogs
Validate IC50 ranking in relevant viral strain panel
Dopamine pathway neuropharmacology research
Dopamine D2 receptor binding affinity reported; nanomolar-range pIC50
Verify dopamine uptake inhibition relative to nomifensine reference in target synaptosome assay
Quote Request

Request a Quote for Obaberine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.